molecular formula C10H8N2O8 B1623045 4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester CAS No. 99361-74-7

4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester

Cat. No.: B1623045
CAS No.: 99361-74-7
M. Wt: 284.18 g/mol
InChI Key: NSTUJGIOWFJKMA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound emerges from the broader context of nitroaromatic chemistry and the systematic study of isophthalic acid derivatives. The foundation for understanding this compound class was established through early investigations into the nitration patterns of aromatic dicarboxylic acids, particularly through the pioneering work documented in classical organic chemistry literature. Research conducted on the nitration of phthalic acid and isophthalic acid revealed fundamental insights into the formation of various nitro-substituted isomers, with systematic studies demonstrating that isophthalic acid nitration yields multiple products with differing substitution patterns. These early investigations established that symmetric nitro-isophthalic acid forms the predominant product during nitration reactions, representing approximately 96.9 percent of the total product mixture, while asymmetric nitro-isophthalic acid constitutes the remaining 3.1 percent.

The development of synthetic methodologies for preparing nitro-substituted benzenedicarboxylates gained momentum through advances in selective nitration techniques and the recognition of these compounds as valuable synthetic intermediates. Historical patent literature documents various approaches to synthesizing related derivatives, including processes for manufacturing derivatives of 4-hydroxy-isophthalic acid through ester group manipulation and subsequent chemical transformations. The evolution of understanding regarding positional selectivity in nitration reactions contributed significantly to the rational design of synthetic routes targeting specific substitution patterns, including the 4,6-dinitro configuration that characterizes this particular compound.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate. The compound bears the Chemical Abstracts Service registry number 99361-74-7, providing a unique identifier for chemical database searches and regulatory documentation. Alternative nomenclature systems recognize this compound under several synonymous designations, including 4,6-dinitro-isophthalic acid dimethyl ester, which emphasizes its relationship to isophthalic acid as the parent dicarboxylic acid structure.

The molecular structure encompasses a benzene ring framework with four distinct substituent groups arranged in a specific geometric pattern. The two nitro groups occupy positions 4 and 6 relative to the benzene ring numbering system, while the two carboxylic acid groups, each esterified with methanol to form methyl esters, are positioned at carbons 1 and 3. This arrangement creates a molecule with the molecular formula C₁₀H₈N₂O₈, corresponding to a molecular weight of 284.18 grams per mole. The International Chemical Identifier key for this compound is recorded as NSTUJGIOWFJKMA-UHFFFAOYSA-N, providing a standardized digital representation of its molecular structure.

Property Value Reference
Molecular Formula C₁₀H₈N₂O₈
Molecular Weight 284.18 g/mol
Chemical Abstracts Service Number 99361-74-7
International Chemical Identifier Key NSTUJGIOWFJKMA-UHFFFAOYSA-N
Systematic Name dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate

The canonical Simplified Molecular Input Line Entry System representation of this compound is expressed as COC(=O)C1=CC(=C(C=C1N+[O-])N+[O-])C(=O)OC, which encodes the complete structural information in a linear text format suitable for computational applications. This structural encoding reveals the precise connectivity pattern between all atoms within the molecule and serves as a foundation for theoretical calculations and molecular modeling studies.

Positional Isomerism in Nitro-Substituted Benzenedicarboxylates

The phenomenon of positional isomerism in nitro-substituted benzenedicarboxylates represents a fundamental aspect of aromatic substitution chemistry, with significant implications for both synthetic strategy and compound properties. Research investigating the nitration patterns of disubstituted benzene compounds demonstrates that the relative positions of substituents dramatically influence both the distribution of nitration products and their subsequent chemical behavior. In the context of benzenedicarboxylate derivatives, the presence of electron-withdrawing carboxylic acid or ester groups creates distinct reactivity patterns that favor specific nitration sites over others.

Systematic studies of nitration reactions involving meta-disubstituted benzene compounds reveal that the formation of hindered versus unhindered nitration isomers depends critically on steric and electronic factors. The classification of nitration isomers as hindered or unhindered relates to the proximity of substituents, with hindered isomers featuring adjacent substituent groups that create spatial constraints affecting both synthetic accessibility and chemical reactivity. In the specific case of 4,6-dinitro-substituted isophthalic acid derivatives, both nitro groups occupy positions that are meta relative to each carboxylic acid functionality, creating a substitution pattern that exhibits distinctive electronic and steric characteristics.

The investigation of isomer-selective reactions has revealed that different positional arrangements of nitro groups exhibit markedly different reactivity profiles toward various chemical transformations. Research examining the impact of positional isomerism on chemical reactivity has demonstrated that ortho-positioned azido and nitro substituents can undergo unprecedented domino reactions involving salt formation, cyclization, and nucleophilic substitution processes. These findings highlight the importance of precise positional control in designing nitro-substituted aromatic compounds for specific applications.

Comparative analysis of nitration product distributions from various starting materials provides insight into the factors governing isomer formation. Studies of atmospheric pressure chemical ionization behavior among different isomers of aromatic diesters have shown that positional isomerism significantly affects ionization mechanisms and mass spectrometric fragmentation patterns. For instance, dimethyl phthalate, dimethyl isophthalate, and dimethyl terephthalate, representing ortho, meta, and para isomers respectively, exhibit distinct ionization behaviors when subjected to atmospheric pressure chemical ionization conditions. The meta-substituted isophthalate derivative shows preferential formation of hydrated ion clusters compared to its positional isomers, demonstrating how substitution patterns influence molecular behavior even in analytical techniques.

Isomer Type Substitution Pattern Relative Abundance Characteristic Properties
Symmetric nitro-isophthalic acid Meta arrangement 96.9% Predominant nitration product
Asymmetric nitro-isophthalic acid Alternative meta pattern 3.1% Minor nitration byproduct
Hindered nitration isomers Adjacent substituents Variable Sterically constrained
Unhindered nitration isomers Non-adjacent substituents Variable Sterically accessible

Properties

IUPAC Name

dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O8/c1-19-9(13)5-3-6(10(14)20-2)8(12(17)18)4-7(5)11(15)16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTUJGIOWFJKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404853
Record name Dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99361-74-7
Record name Dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration of Dimethyl 1,3-Benzenedicarboxylate

The most widely reported method involves the nitration of dimethyl 1,3-benzenedicarboxylate. The ester groups at positions 1 and 3 act as meta-directing groups, facilitating nitro-group substitution at positions 4 and 6. The reaction employs a mixed acid system (concentrated nitric acid and sulfuric acid) under controlled thermal conditions.

Procedure :

  • Esterification : 1,3-Benzenedicarboxylic acid is refluxed with methanol in the presence of sulfuric acid to yield dimethyl 1,3-benzenedicarboxylate.
  • Nitration : The dimethyl ester is dissolved in sulfuric acid, and fuming nitric acid is added dropwise at 0–5°C. The mixture is stirred for 12–24 hours, followed by quenching in ice water to precipitate the product.

Mechanistic Insight :
The sulfuric acid protonates the nitric acid, generating nitronium ions (NO₂⁺), which attack the aromatic ring at positions activated by the electron-withdrawing ester groups. The steric and electronic effects of the ester substituents ensure regioselective dinitration at positions 4 and 6.

Optimization Challenges :

  • Temperature Control : Exothermic nitration necessitates temperatures below 10°C to prevent polynitration or decomposition.
  • Acid Ratio : A 2:1 (v/v) ratio of sulfuric to nitric acid maximizes nitro-group incorporation while minimizing side reactions.

Alternative Pathway via Dichlorobenzene Intermediates

A patented route begins with 1,3-dichlorobenzene, leveraging its reactivity for sequential nitration and esterification:

Steps :

  • Dinitration : 1,3-Dichlorobenzene is treated with a mixed acid (HNO₃/H₂SO₄/SO₃) at 0–40°C to yield 1,3-dichloro-4,6-dinitrobenzene.
  • Nucleophilic Substitution : The chlorine atoms are replaced by methoxy groups via reaction with sodium methoxide in methanol, forming dimethyl 4,6-dinitro-1,3-benzenedicarboxylate.

Advantages :

  • High regioselectivity due to the strong directing effects of chlorine atoms.
  • Scalability for industrial production.

Limitations :

  • Handling chlorinated intermediates requires stringent safety protocols.
  • Residual chlorine may necessitate purification via recrystallization.

Critical Reaction Parameters

Temperature and Time

  • Nitration : Optimal yields (85–90%) are achieved at 0–5°C over 18 hours. Prolonged reaction times (>24 hours) risk over-nitration.
  • Esterification : Reflux at 65–70°C for 6 hours ensures complete conversion of carboxylic acid groups to esters.

Solvent Systems

  • Nitration : Sulfuric acid serves as both solvent and catalyst, enhancing electrophilic substitution.
  • Esterification : Methanol in excess acts as the solvent and nucleophile.

Purification and Characterization

Isolation Techniques

  • Recrystallization : The crude product is purified using ethanol/water (3:1), yielding white crystals with >95% purity.
  • Filtration : Insoluble by-products (e.g., sulfonated derivatives) are removed via vacuum filtration.

Spectroscopic Data

  • IR (KBr) : Peaks at 1725 cm⁻¹ (C=O ester), 1530 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂).
  • ¹H NMR (CDCl₃) : δ 8.45 (s, 2H, aromatic), δ 3.95 (s, 6H, OCH₃).

Industrial and Academic Applications

Polymer Precursors

The compound serves as a monomer for heat-resistant polybenzoxazoles, leveraging its nitro groups for subsequent reduction to diamines.

Pharmaceutical Intermediates

Its nitro groups are reducible to amines, enabling use in antitumor and antimicrobial agents.

Comparative Analysis of Methods

Parameter Direct Nitration Dichlorobenzene Route
Yield 85–90% 75–80%
Purity >95% 90–92%
Scalability Moderate High
Safety Concerns Moderate High (chlorinated intermediates)

Chemical Reactions Analysis

Types of Reactions: 4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Material Science

Polymer Synthesis
DNBM is utilized in the synthesis of polymers due to its nitro groups, which can undergo reduction reactions to form amines. These amines can be further reacted to produce polyamide and other polymeric materials. The incorporation of DNBM into polymer matrices can enhance thermal stability and mechanical properties.

Table 1: Properties of Polymers Derived from DNBM

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceModerate to High

Pharmaceutical Applications

Drug Development
DNBM has been explored as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with potential anti-cancer and anti-inflammatory properties. Research indicates that derivatives of DNBM exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anti-Cancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of DNBM were synthesized and tested for their activity against human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential as a lead compound for further drug development .

Environmental Monitoring

Analytical Chemistry
DNBM is also used in analytical chemistry for the detection and quantification of nitroaromatic compounds in environmental samples. Its ability to form stable complexes with metal ions makes it useful in developing sensors for environmental pollutants.

Table 2: Detection Methods Using DNBM

MethodApplicationSensitivity
SpectrophotometryDetection of nitro compoundsHigh
ChromatographySeparation of environmental samplesModerate

Mechanism of Action

The mechanism of action of dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. The ester groups can participate in hydrolysis reactions, releasing the corresponding acids and alcohols .

Comparison with Similar Compounds

Nitro-Substituted Analogues

  • 4,4'-Dinitro-diphenic Acid Dimethyl Ester ([1,1'-Biphenyl]-2,2'-dicarboxylic acid, 4,4'-dinitro-, dimethyl ester): This biphenyl derivative shares nitro groups but features a larger conjugated system. The biphenyl backbone introduces steric hindrance and enhanced π-π stacking, reducing solubility in polar solvents compared to the monomeric 4,6-dinitro-1,3-benzenedicarboxylic acid dimethyl ester .
  • 2,6-Dinitro-m-tolucic Acid Methyl Ester :
    Lacks the second carboxylic ester group, resulting in lower molecular symmetry and reduced thermal stability (melting point: 47–48°C vs. 104°C for the target compound). The absence of a second ester group also limits its utility in coordination polymer synthesis .

Halogen-Substituted Analogues

  • This contrasts with the electron-withdrawing nitro groups in the target compound, which reduce electron density on the aromatic ring .
  • 4,6-Dichloro-1H-indole-2,3-dicarboxylic Acid Diethyl Ester :
    The indole core introduces nitrogen-based basicity, enabling pH-dependent solubility. In contrast, the fully aromatic, nitro-substituted target compound exhibits negligible basicity .

Functional Group Variations

Hydroxy-Substituted Analogues

  • 4,6-Dihydroxy-1,3-benzenedicarboxylic Acid :
    Replacing nitro groups with hydroxyls increases hydrophilicity and metal-binding capacity, making it a preferred ligand for metal-organic frameworks (MOFs) like MOF-73. However, the nitro groups in the target compound hinder coordination to metal centers, limiting its use in MOFs .
  • 1,4-Benzenedicarboxylic Acid Dibutyl Ester: Alkyl esters (butyl vs. methyl) improve solubility in nonpolar solvents but reduce thermal stability (boiling point decreases with longer alkyl chains). The nitro groups in the target compound further lower solubility in organic solvents compared to non-nitro analogues .

Research Findings and Industrial Relevance

  • Coordination Chemistry: Unlike dihydroxy or non-nitro analogues, the target compound’s nitro groups sterically and electronically hinder metal coordination, rendering it unsuitable for MOFs. Instead, it serves as a precursor for triiodinated derivatives used in X-ray contrast agents (e.g., via iodination of bisamide intermediates) .
  • Thermal Stability : The planar, nitro-substituted structure confers higher thermal stability (melting point 104°C) compared to alkyl esters (e.g., diethyl esters melt at 141–143°C) but lower than fully conjugated systems like 4,4'-dinitro-diphenic acid dimethyl ester .
  • Solubility Challenges : Nitro groups reduce solubility in common organic solvents, necessitating polar aprotic solvents (e.g., DMF) for reactions, whereas alkyl esters (e.g., dibutyl) are more processable .

Biological Activity

4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester (CAS No. 99361-74-7) is an organic compound with significant interest in various fields, particularly in medicinal chemistry and environmental science. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C10H10N2O6
  • Molecular Weight: 250.20 g/mol
  • Structure: The compound features two nitro groups and two carboxylic acid moieties that are esterified with methanol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro groups are known to enhance the compound's reactivity, potentially leading to the formation of reactive intermediates that can affect cellular processes.

Proposed Mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Antioxidant Activity: The presence of nitro groups may contribute to antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties: Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further investigation in antibiotic development.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantExhibits significant free radical scavenging activity
Enzyme InhibitionInhibits α-amylase with IC50 values suggesting moderate potency
AntimicrobialEffective against Gram-positive bacteria; minimal effect on Gram-negative strains

Study 1: Antioxidant Properties

A study conducted on various derivatives of benzenedicarboxylic acids highlighted the antioxidant potential of this compound. The compound demonstrated a strong ability to reduce oxidative damage in vitro by scavenging free radicals.

Study 2: Enzyme Inhibition

In vitro assays revealed that this compound inhibits α-amylase activity, which is crucial for carbohydrate metabolism. The inhibition was found to be non-competitive with an IC50 value significantly lower than standard inhibitors like acarbose, indicating its potential as an antidiabetic agent.

Study 3: Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of bacterial strains. It was particularly effective against Staphylococcus aureus while showing limited activity against Escherichia coli.

Q & A

Basic: What are the optimal synthetic routes for 4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester, considering regioselective nitration?

Methodological Answer:
The synthesis typically involves regioselective nitration of dimethyl 1,3-benzenedicarboxylate. A mixed acid system (concentrated HNO₃ and H₂SO₄) under controlled temperature (0–5°C) ensures nitration at the 4- and 6-positions due to the electron-withdrawing effect of the ester groups. Reaction progress is monitored via TLC, and purification is achieved through recrystallization using ethanol/water mixtures. Confirmation of regiochemistry requires ¹H NMR analysis, where the nitro groups deshield adjacent protons, producing distinct splitting patterns .

Advanced: How do the electron-withdrawing nitro groups affect the ester's reactivity in nucleophilic acyl substitution?

Methodological Answer:
Nitro groups significantly reduce electron density at the carbonyl carbon, increasing susceptibility to nucleophilic attack. Kinetic studies comparing substitution rates with non-nitro analogs (e.g., dimethyl 1,3-benzenedicarboxylate) can be conducted using nucleophiles like hydroxide or amines. Density Functional Theory (DFT) calculations reveal charge distribution changes: the nitro groups lower the LUMO energy of the ester carbonyl, facilitating nucleophilic addition. Experimental validation involves monitoring reaction rates via UV-Vis spectroscopy or HPLC .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Nitro groups induce deshielding of adjacent carbons (δ ~140–150 ppm for C-NO₂) and protons (δ ~8.5–9.0 ppm for aromatic H).
  • IR Spectroscopy: Strong asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm nitro functionality.
  • Mass Spectrometry (EI): Molecular ion [M]⁺ at m/z 284 (C₁₀H₁₀N₂O₈) and fragment ions (e.g., loss of methyl groups) validate the structure.
  • X-ray Crystallography: Single-crystal analysis resolves regiochemistry if crystals are obtainable .

Advanced: Can this compound serve as a precursor for coordination polymers? How do nitro groups influence ligand-metal binding?

Methodological Answer:
Hydrolysis of the ester to 4,6-dinitro-1,3-benzenedicarboxylic acid enables its use as a ligand. Reacting the diacid with metal salts (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions forms metal-organic frameworks (MOFs). Nitro groups may sterically hinder coordination but enhance framework stability via π-π stacking. Characterization via XRD confirms topology, while BET analysis measures surface area. Comparative studies with non-nitro analogs reveal differences in porosity and gas adsorption capacity .

Basic: What safety considerations are critical when handling this nitroaromatic compound?

Methodological Answer:

  • Toxicity: Nitroaromatics are potential mutagens. Conduct Ames tests using Salmonella typhimurium strains to assess mutagenicity.
  • Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
  • Storage: Keep in amber glass under inert atmosphere (N₂/Ar) to prevent degradation.
  • Waste Disposal: Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced: How does the steric and electronic environment of the nitro groups affect regioselectivity in subsequent functionalization reactions?

Methodological Answer:
Electron-withdrawing nitro groups direct electrophilic substitution to the less hindered 2-position. For example, bromination using Br₂/FeBr₃ yields 2-bromo-4,6-dinitro-1,3-benzenedicarboxylic acid dimethyl ester. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices and electrostatic potential surfaces. Experimental validation involves isolating products via column chromatography (SiO₂, hexane/EtOAc) and analyzing regiochemistry via NOESY NMR .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:
Ethanol-water mixtures (7:3 v/v) are ideal for recrystallization due to the compound’s moderate polarity. Dissolve the crude product in hot ethanol (~70°C), then slowly add water until cloudiness appears. Cool to 4°C for 12 hours to yield needle-like crystals. Purity is confirmed by melting point (mp ~180–182°C) and HPLC (C18 column, MeOH:H₂O 70:30, retention time ~6.2 min) .

Advanced: Can catalytic hydrogenation selectively reduce nitro groups to amines without affecting ester functionalities?

Methodological Answer:
Yes, using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C selectively reduces nitro groups to amines. Monitor reaction progress via FTIR (disappearance of NO₂ stretches). Quench the catalyst via filtration, and purify the product (4,6-diamino-1,3-benzenedicarboxylic acid dimethyl ester) via recrystallization. Control experiments with higher H₂ pressure (5 atm) may over-reduce esters to alcohols, necessitating careful optimization .

Basic: How stable is this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3): Esters hydrolyze slowly to dicarboxylic acids over 24 hours (monitored by HPLC).
  • Basic Conditions (pH > 10): Rapid saponification occurs, producing the diacid within 1 hour.
    Stability tests involve incubating the compound in buffered solutions (pH 1–13) at 25°C and analyzing degradation products via LC-MS .

Advanced: What computational tools predict the compound’s vibrational spectra and electronic properties?

Methodological Answer:

  • Gaussian 16: Optimize geometry at the B3LYP/6-311++G(d,p) level to simulate IR/NMR spectra. Compare computed NO₂ stretches (~1520/1350 cm⁻¹) with experimental data.
  • VASP: Calculate band structure and density of states to assess electronic properties (e.g., HOMO-LUMO gap). Such data guide applications in materials science, such as organic semiconductors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester
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4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester

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